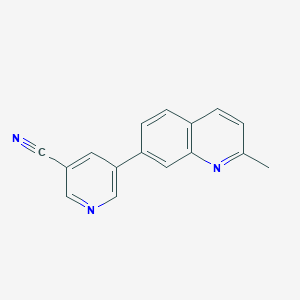
5-(2-Methylquinolin-7-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylquinolin-7-yl)nicotinonitrile is a heterocyclic aromatic compound with the molecular formula C16H11N3. It is known for its unique structure, which includes a quinoline ring fused with a nicotinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylquinolin-7-yl)nicotinonitrile typically involves the condensation of 2-methylquinoline with nicotinonitrile under specific reaction conditions. One common method includes the use of transition metal catalysts to facilitate the reaction. For instance, palladium-catalyzed cross-coupling reactions have been employed to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylquinolin-7-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline and nicotinonitrile derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 5-(2-methylquinolin-7-yl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a non-competitive antagonist of metabotropic glutamate receptor subtype 5, it binds to an allosteric site on the receptor, inhibiting its activity. This interaction can modulate various signaling pathways involved in neurological functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the nicotinonitrile moiety.
2-Methylquinoline: Similar to 5-(2-methylquinolin-7-yl)nicotinonitrile but without the nicotinonitrile group.
Nicotinonitrile: Contains the nitrile group but lacks the quinoline ring.
Uniqueness
This compound is unique due to its combined quinoline and nicotinonitrile structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with specific biological targets more effectively than its individual components .
Properties
Molecular Formula |
C16H11N3 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-(2-methylquinolin-7-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H11N3/c1-11-2-3-13-4-5-14(7-16(13)19-11)15-6-12(8-17)9-18-10-15/h2-7,9-10H,1H3 |
InChI Key |
AYJCNPHACWMDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CN=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















